Stereochemical Purity and Biological Identity: The Z-Isomer is the Validated ATTEC Warhead
The defining differential feature of (Z)-GW 5074 (CAS 1233748-60-1) is its stereochemical purity, which directly dictates its unique biological activity as an autophagosome-tethering compound (ATTEC). In contrast, the generic racemic product GW 5074 (CAS 220904-83-6) is explicitly supplied as a mixture of Z and E configurations, introducing a source of undefined biological variation . The 2019 Nature study that established the compound's role in tethering mHTT to LC3 for autophagic degradation specifically utilized the Z-isomer [1]. While both isomers inhibit c-Raf with an IC50 of 9 nM [2], the ATTEC function—which is the primary value proposition for neurodegeneration research—is stereospecific. This distinction is critical for reproducibility; using the racemate means incorporating a non-functional or antagonistic E-isomer, diluting the effective concentration of the ATTEC and potentially yielding false negatives in cellular degradation assays.
| Evidence Dimension | Stereochemical Composition and Functional Identity |
|---|---|
| Target Compound Data | Stereopure Z-isomer; validated as an active ATTEC that tethers mHTT to LC3. |
| Comparator Or Baseline | Racemic GW 5074 (CAS 220904-83-6); supplied as an undefined mixture of Z and E isomers. |
| Quantified Difference | Not applicable (qualitative isomer purity). |
| Conditions | Commercial product specifications and foundational research publications. |
Why This Matters
Procuring the stereopure (Z)-isomer is non-negotiable for studies seeking to reproduce the allele-selective degradation of mHTT, a mechanism entirely dependent on the Z-configuration, and is essential for interpreting dose-response data in ATTEC research.
- [1] Li Z, et al. Allele-selective lowering of mutant HTT protein by HTT-LC3 linker compounds. Nature. 2019 Nov;575(7781):203-209. View Source
- [2] Lackey K, et al. The discovery of potent cRaf1 kinase inhibitors. Bioorg Med Chem Lett. 2000 Feb 7;10(3):223-6. View Source
